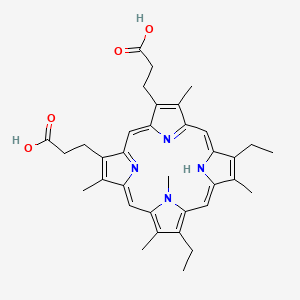

N-methyl mesoporphyrin IX

Description

Historical Context of N-methyl Mesoporphyrin IX Discovery and Early Research Directions

The story of this compound begins in the late 20th century, with its initial identification as a powerful inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway. A pivotal 1980 study by De Matteis, Gibbs, and Smith first described the potent inhibitory action of N-methylated porphyrins on protohaem ferro-lyase (ferrochelatase). nih.gov Their work demonstrated that N-methyl mesoporphyrin was a significantly more powerful inhibitor than its N-ethyl counterpart or N-methyl coproporphyrin, highlighting the structural specificity of this inhibition. nih.gov

Early research was primarily focused on understanding the mechanism of this inhibition and its physiological consequences. It was discovered that the non-planar, distorted structure of NMM mimics the transition state of protoporphyrin IX during the insertion of iron, allowing it to competitively block the active site of ferrochelatase. nih.govmdpi.com This inhibition leads to the accumulation of protoporphyrin IX. nih.gov These initial studies firmly established NMM as a valuable tool for investigating the intricacies of heme biosynthesis and the consequences of its dysregulation.

Evolution of this compound Research Focus

The research trajectory of this compound took a significant turn with the discovery of its remarkable affinity and selectivity for G-quadruplex (GQ) DNA structures. nih.govresearchgate.networldscientific.com G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of genomic stability. nih.govresearchgate.net

This shift in focus was catalyzed by the observation that DNA aptamers selected for their ability to bind NMM were rich in guanine (B1146940) and had a high potential to form G-quadruplexes. nih.gov This led to the realization that NMM's true potential in molecular biology lay not just in its role as an enzyme inhibitor, but as a specific ligand for these non-canonical DNA structures. A key property that spurred this new research direction is NMM's "light-up" fluorescence upon binding to G-quadruplexes. nih.govmdpi.com While weakly fluorescent on its own, its fluorescence is significantly enhanced when it interacts with and stabilizes GQ structures, making it an excellent probe for their detection and study. nih.govmdpi.com

Significance of this compound in Contemporary Biochemical and Molecular Biology Studies

In modern biochemical and molecular biology, this compound has become an indispensable tool, primarily due to its unparalleled selectivity for parallel-stranded G-quadruplex DNA over other nucleic acid forms like duplex or single-stranded DNA. pnas.org This high degree of specificity allows researchers to selectively target and study G-quadruplexes within complex biological systems.

The applications of NMM in contemporary research are diverse and impactful:

A "Light-Up" Probe for G-Quadruplex Detection: The significant increase in fluorescence upon binding makes NMM a highly sensitive and selective "light-up" probe for identifying and quantifying G-quadruplex structures in vitro and in living cells. nih.govmdpi.com

Structural and Functional Studies of G-Quadruplexes: NMM is used to stabilize G-quadruplex structures, facilitating their study by various biophysical techniques. nih.gov It has been instrumental in elucidating the folding and dynamics of these structures in telomeres and oncogene promoters.

Development of Biosensors: The specific interaction between NMM and G-quadruplexes has been harnessed to create biosensors for a range of targets, including metal ions, small molecules, and other nucleic acid sequences. nih.gov

Probing Biological Roles of G-Quadruplexes: By observing the effects of NMM in cellular contexts, researchers can infer the biological functions of G-quadruplexes in processes like transcription, replication, and DNA repair. mdpi.com

The unique properties of NMM have solidified its position as a cornerstone reagent in the expanding field of G-quadruplex research, enabling deeper insights into the structural complexity and functional significance of the genome.

Detailed Research Findings

Inhibition of Ferrochelatase

The inhibitory effect of this compound on ferrochelatase is a classic example of transition-state analogue inhibition. The enzyme-catalyzed insertion of iron into protoporphyrin IX involves a distortion of the planar porphyrin ring. The inherent non-planar, saddle-shaped structure of NMM mimics this distorted transition state, allowing it to bind tightly to the enzyme's active site and block the binding of the natural substrate.

| Property | Description | Reference |

| Mechanism of Inhibition | Competitive, transition-state analogue | |

| Effect | Blocks insertion of Fe2+ into protoporphyrin IX | nih.govmdpi.com |

| Consequence | Accumulation of protoporphyrin IX | nih.gov |

Interaction with G-Quadruplex DNA

The interaction of this compound with G-quadruplex DNA is highly specific and characterized by a distinct set of biophysical properties. This interaction is primarily with parallel G-quadruplex conformations. The binding involves π-π stacking of the porphyrin ring with the G-tetrads of the quadruplex.

| Property | Value/Description | Reference |

| Selectivity | Highly selective for G-quadruplex DNA over duplex and triplex DNA | pnas.org |

| Binding Stoichiometry | 1:1 with human telomeric DNA | caymanchem.com |

| Binding Affinity (Kd) | ~7 nM for ferrochelatase | mdpi.com |

| Fluorescence | Weakly fluorescent alone, significant enhancement upon binding to G-quadruplexes | nih.govmdpi.com |

| Excitation Maximum | ~399 nm | |

| Emission Maximum | ~610 nm |

Structure

3D Structure

Propriétés

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODZICXILWCPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349630 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142234-85-3 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of N Methyl Mesoporphyrin Ix Biological Interactions

Inhibition of Heme Biosynthesis by N-methyl Mesoporphyrin IX

NMM is a potent inhibitor of ferrochelatase, the final enzyme in the heme biosynthetic pathway. medkoo.comnih.govcaymanchem.com This inhibition disrupts the normal production of heme, a critical component of various hemoproteins such as hemoglobin, myoglobin, and cytochromes. frontiersin.orguea.ac.uk

The inhibitory power of NMM stems from its role as a transition-state analog. medkoo.comglpbio.com The insertion of a ferrous iron into protoporphyrin IX, catalyzed by ferrochelatase, is believed to involve a distorted porphyrin intermediate. nih.gov The non-planar structure of NMM mimics this distorted transition state, allowing it to bind with high affinity to the active site of ferrochelatase. nih.gov This competitive inhibition blocks the enzyme from binding its natural substrate, protoporphyrin IX, thereby halting heme synthesis. nih.gov Crystallographic studies have shown that the binding of NMM can reorient key amino acid residues in the enzyme's active site, further disrupting the catalytic process. The dissociation constant (Kd) for NMM binding to ferrochelatase is reported to be as low as 7 nM, indicating a very strong interaction. glpbio.com

Table 1: Comparison of Porphyrin Structures and their Role in Heme Synthesis

| Feature | This compound (NMM) | Protoporphyrin IX | Mesoporphyrin IX |

| Central Modification | N-methyl | None | None |

| Planarity | Non-planar (saddle-shaped) | Planar | Slightly non-planar |

| Biological Role | Ferrochelatase inhibitor | Heme precursor | Heme synthesis intermediate |

The inhibition of ferrochelatase by NMM leads to a deficiency in heme, which has cascading effects on various heme-dependent biochemical pathways. For instance, the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and steroid synthesis, can be monitored to assess the impact of NMM-induced heme deficiency in cell cultures. The accumulation of protoporphyrin IX, the substrate of ferrochelatase, is another direct consequence of the enzyme's inhibition. This accumulation can lead to photosensitivity, a symptom observed in conditions like erythropoietic protoporphyria.

The disruption of heme synthesis by NMM can also lead to an increase in the activity of δ-aminolevulinic acid (ALA) synthase. nih.govoup.com ALA synthase is the first and rate-limiting enzyme in the heme biosynthetic pathway. asm.org In many organisms, the synthesis of this enzyme is under negative feedback control by heme. nih.govoup.com When NMM inhibits ferrochelatase and reduces heme levels, this feedback inhibition is lifted, resulting in increased ALA synthase activity. nih.govoup.com Studies in Euglena gracilis have demonstrated that treatment with NMM leads to a significant increase in extractable ALA synthase activity. nih.govoup.com

This compound Binding to G-Quadruplex DNA Structures

Beyond its role in heme metabolism, NMM is widely recognized for its remarkable ability to selectively bind to G-quadruplex (GQ) DNA structures. nih.govnih.govworldscientific.com G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and gene promoter regions. nih.govplos.org

NMM exhibits a high degree of selectivity for G-quadruplex DNA over other DNA forms like duplexes, triplexes, and single-stranded DNA. medchemexpress.com This selectivity is a key feature that makes NMM a valuable tool for studying the biological roles of G-quadruplexes. nih.govworldscientific.com Upon binding to G-quadruplexes, NMM's fluorescence, which is weak in solution, is significantly enhanced, making it a useful "light-up" or "turn-on" fluorescent probe for detecting these structures. nih.govmedchemexpress.com

A crucial aspect of NMM's interaction with G-quadruplexes is its strong preference for parallel-stranded conformations. nih.govnih.govacs.org G-quadruplexes can adopt various topologies, including parallel, antiparallel, and hybrid structures. rsc.org Research has consistently shown that NMM binds much more tightly to parallel G-quadruplexes. nih.govrsc.org

X-ray crystallography studies of NMM in complex with human telomeric DNA have provided a structural basis for this specificity. acs.orgacs.org The non-planar NMM molecule can adjust its conformation to stack efficiently onto the terminal G-tetrad of a parallel G-quadruplex. acs.orgacs.org The out-of-plane N-methyl group fits neatly into the central channel of the parallel G-quadruplex core, where it aligns with stabilizing potassium ions. acs.orgacs.org In contrast, this N-methyl group would create steric clashes with the loops of antiparallel or hybrid G-quadruplexes, as well as with the structure of duplex DNA, thus preventing stable binding. acs.org This optimized end-stacking interaction is primarily hydrophobic in nature. acs.org

The binding affinity of NMM for parallel G-quadruplexes is significantly higher than for other topologies. rsc.org For example, surface plasmon resonance (SPR) studies have shown dissociation constants (KD) in the range of 100 nM for parallel structures, which is at least ten times lower than for hybrid topologies and significantly lower than for antiparallel forms. rsc.org This high selectivity allows NMM to not only preferentially bind to existing parallel G-quadruplexes but also to induce a conformational shift in some hybrid or antiparallel structures towards a parallel topology. nih.govrsc.org

Table 2: Binding Affinity of this compound for Different G-Quadruplex Topologies

| G-Quadruplex Topology | Dissociation Constant (KD) | Reference |

| Parallel | ~100 nM | rsc.org |

| Hybrid | ~5-10 µM | rsc.org |

| Antiparallel | Weak to negligible interaction | nih.govrsc.org |

The ability of NMM to selectively recognize and stabilize parallel G-quadruplexes has made it an invaluable molecular probe. nih.govworldscientific.com It is used to investigate the presence and potential regulatory roles of these structures in important genomic regions, such as the promoter of the c-MYC oncogene, which is known to form a parallel G-quadruplex. nih.govresearchgate.net

Selective Recognition of G-Quadruplex Topologies

Absence of Interaction with Duplex DNA and Other Nucleic Acid Structures

This compound (NMM) exhibits a remarkable selectivity for G-quadruplex (GQ) DNA structures over other forms of nucleic acids. rsc.orgnih.govworldscientific.comnih.gov Studies have consistently shown that NMM does not interact significantly with duplex DNA. rsc.orgacs.orgrcsb.org This lack of interaction is attributed to steric hindrance; the central cavity of the porphyrin core and its out-of-plane N-methyl group prevent intercalation between the base pairs of duplex DNA. rsc.orgacs.orgrcsb.orgresearchgate.net

Furthermore, NMM demonstrates selectivity against other nucleic acid structures, including single-stranded DNA (ssDNA), RNA-DNA hybrids, and triplexes. rsc.orgmedchemexpress.com This high degree of specificity makes this compound a valuable tool for the selective detection and study of G-quadruplexes in complex biological environments. rsc.orgnih.gov

Molecular Basis of this compound-G-Quadruplex Interaction

The interaction between this compound and G-quadruplexes is a highly specific and stabilized process driven by a combination of molecular interactions.

π-π Stacking Interactions with Guanine (B1146940) Tetrads

A primary driving force for the binding of this compound to G-quadruplexes is the efficient π-π stacking between the large aromatic macrocycle of the porphyrin and the terminal G-tetrad of the G-quadruplex structure. rsc.orgacs.orgrcsb.orgresearchgate.net The planar surface of the porphyrin aligns with the planar G-tetrad, which is composed of four guanine bases. nih.gov X-ray crystallography studies have revealed that NMM can adjust the geometry of its macrocycle to closely match that of the terminal G-tetrad, optimizing this stacking interaction. acs.orgrcsb.orgresearchgate.net This interaction is a key feature in the stabilization of the G-quadruplex-NMM complex.

Role of the N-methyl Group in Selectivity and Stabilization

The N-methyl group of this compound plays a crucial role in its high selectivity and stabilizing effect on parallel G-quadruplex structures. acs.orgrcsb.orgresearchgate.netnih.govoup.comdeepdyve.com This out-of-plane methyl group fits into the central core of a parallel G-quadruplex, where it aligns with the potassium ions that stabilize the G-tetrads. acs.orgrcsb.orgresearchgate.net

This specific interaction is not possible with antiparallel G-quadruplex topologies or duplex DNA due to steric clashes. rsc.orgacs.orgrcsb.orgresearchgate.net The loops in antiparallel or hybrid structures can sterically hinder the access of the N-methyl group to the G-quadruplex core. rsc.org Consequently, the unmethylated analog, mesoporphyrin IX, does not exhibit the same stabilizing effect on G-quadruplex DNA, highlighting the integral role of the N-methyl group in selective recognition. nih.govoup.com The binding is primarily hydrophobic in nature, rather than relying on non-specific electrostatic interactions. acs.orgrcsb.orgresearchgate.net

Influence on G-Quadruplex Conformational Isomerization

This compound has been shown to influence the conformational landscape of G-quadruplexes. rsc.orgrsc.org It can induce a conformational change, or isomerization, from hybrid and antiparallel G-quadruplex topologies toward the more stable parallel structure upon binding. rsc.orgnih.govoup.comrsc.orgcuny.edu This ability to shift the conformational equilibrium underscores the compound's preference for the parallel G-quadruplex fold. Circular dichroism (CD) analysis has been instrumental in observing these NMM-induced structural transitions. rsc.orgrsc.org This isomerization process may involve the unfolding and refolding of DNA strands to adopt the parallel arrangement that better accommodates the NMM ligand. cuny.edu

Stoichiometry and Binding Affinity Studies of this compound-G-Quadruplex Complexes

Biophysical studies, including UV-vis and fluorescence titrations, as well as Job plot analysis, have consistently revealed a 1:1 binding stoichiometry for the complex formed between this compound and various G-quadruplex structures. acs.orgrcsb.orgresearchgate.netoup.complos.orgresearchgate.netnih.gov This is further supported by X-ray crystallography, which shows a dimer of G-quadruplexes capped at each 3'-end by an NMM molecule. plos.org

The binding affinity of NMM for G-quadruplexes is notably high and dependent on the specific G-quadruplex conformation. NMM exhibits a strong preference for parallel G-quadruplexes, with reported dissociation constants (KD) in the nanomolar range and association constants (Ka) on the order of 105 to 107 M-1. The binding to hybrid and antiparallel topologies is significantly weaker.

Table 1: Binding Affinity of this compound with Various G-Quadruplex Structures

| G-Quadruplex Sequence/Type | Method | Binding Constant (Ka or KD) | Reference |

|---|---|---|---|

| Parallel (T4G4T4) | Not Specified | Ka ~1.5 × 106 M-1 | nih.gov |

| Antiparallel (G4T4G4 dimer) | Not Specified | Ka ~1.3 × 107 M-1 | nih.gov |

| Parallel (cMyc) | Not Specified | Ka ~1 × 107 M-1 | nih.gov |

| Antiparallel | Not Specified | Ka < ~1 × 104 M-1 | nih.gov |

| Parallel (T1) | UV-vis/Fluorescence | Ka 30–50 μM-1 | plos.org |

| Parallel | Surface Plasmon Resonance | KD ~100 nM | rsc.org |

| Hybrid | Surface Plasmon Resonance | KD ~5–10 μM | rsc.org |

| Antiparallel | Surface Plasmon Resonance | Weak interaction | rsc.org |

| Human Telomeric (Tel22, parallel) | Not Specified | Ka ~1.0 × 105 M-1 | nih.govoup.com |

| Homopurine (GA1, GA3) | Not Specified | Ka ~0.3 μM-1 | nih.gov |

| Homopurine (GA2) | Not Specified | Ka ~1.2 μM-1 | nih.gov |

Advanced Methodologies for Investigating N Methyl Mesoporphyrin Ix Biological Functions

Spectroscopic and Biophysical Characterization Techniques

Circular Dichroism Spectroscopy for G-Quadruplex Conformation Analysis

Circular Dichroism (CD) spectroscopy is a pivotal technique for analyzing the conformational topology of G-quadruplexes upon interaction with NMM. rsc.org G-quadruplexes can adopt several distinct topologies, including parallel, antiparallel, and hybrid structures, each with a characteristic CD spectral signature. The interaction with NMM has been shown to induce significant conformational changes in certain G-quadruplex structures.

For instance, studies on the human telomeric sequence, Tel22 (dAGGG(TTAGGG)3), which typically adopts a hybrid or antiparallel conformation in solution, demonstrate that the addition of NMM can induce a transition to a structure with an increased parallel component, particularly in the presence of potassium ions. nih.govoup.comsemanticscholar.org This is evidenced by a shift in the CD spectrum, with the characteristic positive peak of a parallel GQ structure appearing around 264 nm and a negative peak around 240 nm. cuny.edu This NMM-induced conformational switch is crucial as it highlights the ligand's ability to not only bind but also to select for and stabilize a specific GQ topology. rsc.org The N-methyl group on the porphyrin ring is integral to this selectivity; its absence in the unmethylated analogue, mesoporphyrin IX, results in a lack of G-quadruplex stabilization. nih.govoup.com

Furthermore, CD spectroscopy has been used to confirm that NMM has a high selectivity for parallel G-quadruplex structures over other topologies like antiparallel or hybrid forms. rsc.org This selectivity is a key aspect of its potential as a specific probe for parallel GQs.

UV-Visible Spectroscopy for Binding Modalities

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for characterizing the binding interaction between NMM and G-quadruplexes. NMM in an aqueous solution exhibits a characteristic Soret band at approximately 379 nm. nih.gov Upon binding to a G-quadruplex, this Soret band undergoes a significant red shift of 17–20 nm, moving to around 400 nm. nih.govresearchgate.net This spectral shift is a clear indicator of the interaction between the porphyrin and the DNA structure.

In addition to the red shift, changes in the intensity of the Soret band (hypochromicity or hyperchromicity) are also observed, although these are relatively small (±20%). nih.gov These changes, along with the spectral shift, are used to determine the binding stoichiometry and affinity. Titration experiments, where increasing concentrations of G-quadruplex DNA are added to a solution of NMM, allow for the determination of the binding constant (Ka) or dissociation constant (Kd). For the interaction between NMM and the parallel conformation of the human telomeric G-quadruplex (Tel22), a binding stoichiometry of 1:1 has been established with a binding constant of approximately 1.0 × 10^5 M⁻¹. nih.govoup.comsemanticscholar.org More recent studies have reported even tighter binding for other parallel GQs, with binding constants in the range of 30–50 μM⁻¹. plos.orgnih.gov

A Job plot analysis, which involves varying the mole fraction of NMM and the G-quadruplex while keeping the total concentration constant, further confirms the 1:1 binding stoichiometry of the NMM-GQ complex. plos.orgnih.govosti.gov

Fluorescence Resonance Energy Transfer (FRET) Melting Assays for G-Quadruplex Stability

Fluorescence Resonance Energy Transfer (FRET) melting assays are a high-throughput method used to assess the ability of a ligand to stabilize G-quadruplex structures. nih.gov This technique utilizes a DNA oligonucleotide labeled with a FRET donor-acceptor pair, such as FAM (fluorescein) and Dabcyl. nih.gov When the DNA is folded into a G-quadruplex structure, the donor and acceptor are in close proximity, leading to quenching of the donor's fluorescence. As the temperature is increased, the G-quadruplex unfolds, separating the donor and acceptor and resulting in an increase in donor fluorescence.

The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is a measure of the structure's stability. The addition of a stabilizing ligand like NMM increases the Tm. FRET melting assays have demonstrated that NMM significantly stabilizes a variety of G-quadruplex structures, particularly those with a parallel topology. nih.govnih.gov For example, NMM has been shown to greatly stabilize the G-quadruplex formed by the sequence 5'-GGGTTGGGTTGGGTTGGG-3' (T1) by 23 ± 2 °C at a 2:1 ligand-to-DNA ratio. plos.org

These assays have also confirmed the selectivity of NMM, showing that it stabilizes parallel and, to a lesser extent, hybrid G-quadruplex structures, but generally does not stabilize antiparallel GQs. nih.gov The stabilizing effect is dose-dependent and often relies on the presence of potassium ions. nih.gov It is important to note that while FRET is a powerful high-throughput screening tool, potential interactions between the ligand and the fluorescent labels themselves must be considered. nih.gov

| G-Quadruplex Sequence | Ligand | ΔTm (°C) | Conditions | Reference |

| T1 (GGGTTGGGTTGGGTTGGG) | NMM (2 eq.) | 23 ± 2 | - | plos.org |

| Human Telomeric (F21D) | NMM | Stabilizes | K+ buffer | nih.gov |

| Yeast Telomeric (FGD) | NMM | Stabilizes | K+ buffer | semanticscholar.org |

Single-Molecule FRET (smFRET) Applications

Single-molecule FRET (smFRET) provides a powerful lens to observe the real-time dynamics of individual G-quadruplex structures and their interactions with ligands like NMM. scispace.com This technique allows for the direct observation of conformational changes and the kinetics of folding and unfolding of single G-quadruplex molecules. scispace.com

smFRET studies have been instrumental in demonstrating that NMM selectively binds to and stabilizes the parallel conformation of G-quadruplexes. scispace.com By immobilizing individual, fluorescently labeled G-quadruplex-forming DNA strands on a surface, researchers can monitor the FRET efficiency between donor and acceptor dyes. Changes in FRET efficiency correspond to conformational transitions within the DNA molecule. The addition of NMM can be observed to shift the conformational equilibrium towards the parallel folded state. This technique has been used to quantify the folding of G-quadruplexes and has shown a correlation between the FRET signal and the fluorescence of NMM itself, which increases upon binding. researchgate.net

X-ray Crystallography for N-methyl Mesoporphyrin IX-G-Quadruplex Structural Elucidation

X-ray crystallography provides high-resolution, three-dimensional structural information about the interaction between NMM and G-quadruplexes at an atomic level. This technique has been crucial in elucidating the precise binding mode of NMM.

Crystal structures of NMM in complex with G-quadruplex-forming sequences have revealed that NMM binds by end-stacking onto the terminal G-quartet of a parallel G-quadruplex. plos.orgnih.govosti.gov For example, the crystal structures of NMM complexed with the G-rich sequence 5'-GGGTTGGGTTGGGTTGGG-3' (T1) and its variant T7 were solved at resolutions of 2.39 Å and 2.34 Å, respectively. plos.orgnih.govosti.gov These structures showed that both complexes form a 5'-5' dimer of parallel G-quadruplexes, with an NMM molecule capping the 3' G-quartet of each GQ. This arrangement supports the 1:1 binding stoichiometry observed in solution-based studies. plos.orgnih.govosti.gov

The crystal structure of NMM with the human telomeric DNA, Tel22, also shows a similar arrangement where NMM stacks on the 3' end of the G-quadruplex. plos.org The N-methyl group of the porphyrin is oriented towards the central ion channel of the G-quartet, a key feature for its selective binding.

| PDB ID | Complex | Resolution (Å) | Key Finding | Reference |

| 4FXM | Tel22-NMM | - | NMM stacks on the 3' G-quartet | plos.org |

| - | T1-NMM | 2.39 | 5'-5' dimer of parallel GQs capped by NMM at the 3' G-quartet | plos.orgnih.govosti.gov |

| - | T7-NMM | 2.34 | 5'-5' dimer of parallel GQs capped by NMM at the 3' G-quartet | plos.orgnih.govosti.gov |

Surface Plasmon Resonance (SPR) for Binding Kinetics Quantification

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to quantify the kinetics (association and dissociation rates) and thermodynamics (affinity) of the binding between NMM and G-quadruplexes. rsc.orgrsc.org In a typical SPR experiment, a G-quadruplex DNA sequence is immobilized on a sensor chip, and a solution containing NMM is flowed over the surface. The binding of NMM to the immobilized G-quadruplex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR studies have confirmed the high selectivity of NMM for parallel G-quadruplex topologies. rsc.orgrsc.org These experiments have demonstrated that NMM binds to parallel G-quadruplexes with a significantly higher affinity (lower dissociation constant, KD) compared to hybrid or antiparallel conformations. Dissociation constants for the interaction of NMM with parallel G-quadruplexes are in the order of 100 nM. rsc.org In contrast, the affinity for hybrid topologies is about ten times weaker (KD in the micromolar range), and there is very weak to no interaction observed with antiparallel G-quadruplexes. rsc.org

The kinetic data obtained from SPR, including the association rate constant (ka) and the dissociation rate constant (kd), provide a deeper understanding of the binding mechanism. rsc.org

| G-Quadruplex Topology | Dissociation Constant (KD) | Reference |

| Parallel | ~100 nM | rsc.org |

| Hybrid | ~5-10 µM | rsc.org |

| Antiparallel | Several tens of micromolar (very weak binding) | rsc.org |

Cellular and Molecular Assays

In Vitro and In Vivo Assays for Ferrochelatase Inhibition

This compound (NMM) is a potent inhibitor of ferrochelatase, the final enzyme in the heme biosynthetic pathway. nih.govcaymanchem.com This inhibition has been demonstrated in both laboratory (in vitro) and living organism (in vivo) settings. NMM acts as a transition-state analog, meaning its structure mimics the distorted shape of the natural substrate, protoporphyrin IX, as it binds to the enzyme to have iron inserted. This mimicry allows NMM to bind tightly to the ferrochelatase active site, competitively blocking the normal heme synthesis process. nih.gov

In vitro assays are crucial for characterizing the inhibitory properties of compounds like NMM. A common method involves monitoring the enzymatic activity of either recombinant or purified ferrochelatase. For instance, a kinetic assay can be adapted to measure the production of a metal-porphyrin complex, such as Ni²⁺-mesoporphyrin IX, mediated by the enzyme. arvojournals.org By varying the concentrations of the substrate (mesoporphyrin IX) and the inhibitor (NMM), researchers can determine the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). arvojournals.org Studies have shown that NMM inhibits ferrochelatase with a high affinity, reflected by a low dissociation constant (Kd) of 7 nM. glpbio.com

Another in vitro approach involves using intact mitochondria isolated from cells. For example, mitochondria from maturing erythroid cells can be used to assess ferrochelatase activity by measuring the incorporation of radiolabeled iron (⁵⁵Fe) into a protoporphyrin IX analog like deuteroporphyrin (B1211107) (DP). elifesciences.org When NMM is introduced in this system, it prevents the incorporation of iron, confirming its inhibitory effect. elifesciences.org

In vivo studies provide a more complex biological context for evaluating NMM's effects. Administration of NMM to mice has been shown to inhibit ferrochelatase in liver mitochondria. caymanchem.com This inhibition leads to a noticeable accumulation of protoporphyrin IX in the liver, a hallmark of disrupted heme synthesis. nih.gov The amount of NMM administered in some studies was 80 nanomoles. caymanchem.comnih.gov These in vivo experiments have been instrumental in linking the biochemical role of NMM to conditions like erythropoietic protoporphyria, which is characterized by the accumulation of protoporphyrin IX and photosensitivity.

The table below summarizes key findings from various ferrochelatase inhibition assays involving this compound.

| Assay Type | Model System | Key Findings |

| In Vitro | Recombinant Ferrochelatase | Competitive inhibition of the enzyme. nih.gov |

| In Vitro | Isolated Mouse Liver Mitochondria | Inhibition of ferrochelatase activity. caymanchem.com |

| In Vitro | Intact Mitochondria from Erythroid Cells | Prevention of iron incorporation into a protoporphyrin analog. elifesciences.org |

| In Vivo | Mice | Accumulation of protoporphyrin IX in the liver after NMM administration. caymanchem.comnih.gov |

Cell Culture Models for Heme Deficiency Induction

Cell culture models are invaluable tools for studying the cellular consequences of heme deficiency induced by this compound (NMM). By treating cultured cells with NMM, researchers can effectively inhibit ferrochelatase and create a state of heme deprivation, allowing for the investigation of downstream cellular processes.

A variety of cell lines can be utilized for these studies, depending on the research question. For example, erythroid cell lines are particularly relevant for studying heme synthesis in the context of red blood cell development. In these models, NMM treatment can lead to a decrease in hemoglobin synthesis, a primary function of these cells that is dependent on heme availability. ashpublications.org

The general methodology involves adding NMM to the cell culture medium at a specific concentration. This allows the compound to be taken up by the cells, where it can then inhibit ferrochelatase. The effects of this inhibition can be assessed through various molecular and cellular assays. For instance, researchers can measure intracellular heme levels to confirm the induction of heme deficiency. researchgate.net

Furthermore, cell culture models enable the study of cellular responses to heme deficiency. This can include examining changes in cell viability, proliferation, and differentiation. For instance, in some cell types, heme deficiency can trigger apoptosis or programmed cell death.

The following table outlines a general approach for using NMM to induce heme deficiency in cell culture models.

| Step | Description |

| 1. Cell Culture | Maintain the desired cell line in appropriate growth medium and conditions. |

| 2. NMM Treatment | Add this compound to the cell culture medium at a predetermined concentration. |

| 3. Incubation | Incubate the cells with NMM for a specific period to allow for cellular uptake and enzyme inhibition. |

| 4. Assessment of Heme Deficiency | Measure intracellular heme levels to confirm the reduction in heme synthesis. |

| 5. Downstream Analysis | Perform various assays to investigate the cellular consequences of heme deficiency, such as changes in gene expression, protein levels, and cellular function. |

Gene Expression Profiling in Response to this compound

Gene expression profiling is a powerful technique used to understand the global transcriptional changes that occur in cells following treatment with this compound (NMM). By inhibiting ferrochelatase and inducing heme deficiency, NMM can trigger a cascade of changes in gene expression as the cell attempts to respond and adapt to the altered metabolic state.

These studies typically involve treating cultured cells with NMM and then extracting the total RNA from the cells. This RNA is then used for downstream analysis, most commonly through techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis. dntb.gov.ua

qRT-PCR allows for the targeted analysis of specific genes of interest. For example, researchers might investigate the expression of genes involved in heme biosynthesis, iron metabolism, or oxidative stress response, as these pathways are known to be affected by heme levels. mdpi.com

Microarray analysis, on the other hand, provides a more comprehensive view of the transcriptome, allowing for the simultaneous measurement of the expression levels of thousands of genes. This can help to identify novel genes and pathways that are regulated by heme availability. For instance, studies have shown that NMM treatment can lead to changes in the expression of genes involved in nucleolar functions, such as rRNA processing and ribosome biogenesis. nih.gov

The data obtained from gene expression profiling can provide valuable insights into the cellular mechanisms that are affected by NMM-induced heme deficiency. For example, an upregulation of genes involved in the antioxidant response could suggest that the cells are experiencing increased oxidative stress. mdpi.com Conversely, a downregulation of genes involved in cell proliferation could indicate that heme deficiency is inhibiting cell growth.

The table below summarizes the key steps and potential findings of gene expression profiling in response to NMM.

| Step | Description | Potential Findings |

| 1. Cell Treatment | Expose cultured cells to this compound. | |

| 2. RNA Extraction | Isolate total RNA from the treated and control cells. | |

| 3. Gene Expression Analysis | Analyze gene expression using techniques like qRT-PCR or microarrays. dntb.gov.ua | Identification of upregulated and downregulated genes. |

| 4. Data Analysis | Analyze the gene expression data to identify significantly altered genes and pathways. | Insights into cellular responses to heme deficiency, such as changes in metabolic pathways, stress responses, and cell cycle regulation. dntb.gov.ua |

Helicase Inhibition Assays in G-Quadruplex Studies

Beyond its role as a ferrochelatase inhibitor, this compound (NMM) is also recognized for its ability to selectively bind to and stabilize G-quadruplex (GQ) DNA structures. nih.govnih.gov G-quadruplexes are non-canonical DNA secondary structures that can form in guanine-rich regions of the genome and are implicated in various cellular processes, including transcription and replication. oup.com Helicases are enzymes that unwind DNA and RNA structures, and their ability to resolve G-quadruplexes is crucial for maintaining genomic stability. oup.com

Helicase inhibition assays are employed to investigate the ability of NMM to protect G-quadruplexes from being unwound by helicases. These assays typically involve a G-quadruplex-forming DNA substrate, a specific helicase enzyme, and the compound of interest, NMM. The unwinding of the G-quadruplex by the helicase is then measured in the presence and absence of NMM.

Several different techniques can be used to monitor helicase activity. For example, fluorescence resonance energy transfer (FRET) can be used to design a G-quadruplex substrate that produces a fluorescent signal when it is in its folded, G-quadruplex conformation. As the helicase unwinds the G-quadruplex, the FRET signal changes, allowing for the real-time monitoring of helicase activity. The addition of NMM, which stabilizes the G-quadruplex, is expected to inhibit this process, resulting in a reduced rate of unwinding. nih.gov

Studies have shown that NMM can inhibit the activity of several helicases, including the RecQ family helicases BLM (human) and Sgs1p (Saccharomyces cerevisiae), as well as the E. coli RecQ helicase. nih.govsemanticscholar.org Importantly, this inhibition is specific to G-quadruplex substrates, as NMM does not significantly affect the unwinding of other DNA structures like Holliday junctions or partial duplexes. nih.govsemanticscholar.org This selectivity highlights the specific interaction of NMM with G-quadruplex DNA.

The table below provides an overview of helicase inhibition assays used in G-quadruplex studies with NMM.

| Assay Component | Description |

| G-Quadruplex Substrate | A DNA sequence that can fold into a G-quadruplex structure, often labeled with fluorescent probes for detection. |

| Helicase Enzyme | A specific helicase known to unwind G-quadruplexes, such as BLM or Sgs1p. nih.gov |

| This compound (NMM) | The compound being tested for its ability to inhibit helicase activity by stabilizing the G-quadruplex. |

| Detection Method | A technique to measure the unwinding of the G-quadruplex, such as FRET or other fluorescence-based methods. nih.gov |

Synthetic Strategies for this compound and its Derivatives

Methylation of Mesoporphyrin IX

The primary synthetic route to this compound (NMM) involves the direct methylation of its precursor, mesoporphyrin IX. nih.gov This chemical modification is a crucial step that introduces the N-methyl group onto one of the pyrrole (B145914) nitrogen atoms of the porphyrin macrocycle, leading to the distinct non-planar, saddle-shaped conformation of NMM.

The synthesis is typically carried out using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled reaction conditions. The choice of solvent and temperature can influence the efficiency and selectivity of the methylation reaction. The reaction results in a mixture of four possible regioisomers, as the methyl group can be attached to any of the four pyrrole nitrogens. nih.govresearchgate.net

Following the methylation reaction, purification is necessary to isolate the desired this compound from any unreacted starting material and other byproducts. Chromatographic techniques are commonly employed for this purification step. It is worth noting that separating the individual regioisomers of NMM is challenging. nih.gov

The table below outlines a general procedure for the synthesis of this compound via methylation.

| Step | Description |

| 1. Starting Material | Mesoporphyrin IX. nih.gov |

| 2. Methylating Agent | A reagent capable of donating a methyl group, such as methyl iodide or dimethyl sulfate. |

| 3. Reaction Conditions | Controlled temperature and appropriate solvent to facilitate the methylation reaction. |

| 4. Purification | Separation of the desired this compound from the reaction mixture, often using chromatography. |

Optimized Reaction Conditions for Research-Scale Synthesis

The synthesis of this compound (NMM) for research applications is primarily achieved through the direct methylation of its precursor, mesoporphyrin IX (MPIX). nih.govresearchgate.net This process involves the introduction of a methyl group onto one of the four nitrogen atoms of the porphyrin core. The reaction is typically performed under controlled conditions to manage the reaction rate and yield.

The resulting product of this synthesis is a complex mixture. It contains four distinct regioisomers, corresponding to the methylation of each of the four pyrrole nitrogens. nih.govresearchgate.net Furthermore, each of these regioisomers exists as a racemic mixture of two enantiomers, where the methyl group is positioned either above or below the porphyrin macrocycle plane. nih.govresearchgate.net The separation of these isomers is notably challenging. Researchers have reported a separation method that involves first converting the NMM mixture to its methyl ester form, separating the esterified isomers, and subsequently hydrolyzing them back to the acid form. For most research purposes, however, the mixture of isomers is used. nih.gov

Key components and methods for the research-scale synthesis are outlined in the table below.

| Parameter | Description | Details |

| Starting Material | Mesoporphyrin IX (MPIX) | The direct precursor for NMM synthesis. nih.govresearchgate.net |

| Reaction Type | N-methylation | Introduction of a methyl group to a core nitrogen atom. |

| Purification | Chromatography | A standard method used to isolate the final product from unreacted starting materials and byproducts. |

| Product Complexity | Mixture of Isomers | The synthesis yields a mixture of four regioisomers, each as a pair of enantiomers. nih.govresearchgate.net |

Design and Synthesis of Novel this compound Analogs for Enhanced Specificity

The unique ability of this compound to selectively recognize and bind to parallel-stranded G-quadruplex (GQ) DNA structures makes it an exceptional scaffold for the design of new, highly specific therapeutic and diagnostic agents. nih.govresearchgate.netresearchgate.net The core design principle for creating novel NMM analogs revolves around its distinct structural features: the non-planar porphyrin ring and the critical N-methyl group. This methyl group introduces a steric hindrance that prevents the molecule from binding effectively to duplex DNA or other non-parallel GQ conformations, thereby ensuring its high specificity. acs.orgsemanticscholar.org

The synthesis of these novel analogs leverages advanced organometallic methodologies to modify the porphyrin macrocycle after its initial construction, a strategy known as post-functionalization. acs.orgnih.gov This approach allows for the precise introduction of various functional groups onto the porphyrin's core (at meso- or β-positions) or on its peripheral substituents. acs.org

Modern synthetic techniques employed for this purpose include:

Palladium-catalyzed cross-coupling reactions: These are standard methods, such as the Sonogashira and Stille couplings, used to form new carbon-carbon bonds, allowing for the attachment of a wide range of substituents to the porphyrin ring. acs.orgnih.gov

Iridium- and Palladium-catalyzed C-H activation: These emerging techniques enable the direct functionalization of C-H bonds on the porphyrin skeleton, offering an efficient pathway to install new chemical moieties without requiring pre-functionalized starting materials like halogenated porphyrins. acs.orgmdpi.com

By modifying the substituents on the porphyrin ring, researchers can fine-tune the molecule's properties. For instance, adding bulky substituents at the meso positions can further enhance selectivity for GQ DNA. researchgate.net Another strategy involves creating expanded porphyrin analogs, such as diselenasapphyrin, which have demonstrated increased stabilization and selective binding to specific G-quadruplexes like the one in the c-MYC promoter. nih.govpreprints.org These advanced synthetic strategies are crucial for developing the next generation of G-quadruplex targeting compounds with improved affinity and precisely defined selectivity. acs.org

The table below summarizes examples of design strategies for NMM analogs.

| Analog Type/Strategy | Structural Modification | Goal/Outcome |

| Bulky Meso-Substituents | Addition of large functional groups at the meso-positions of the porphyrin. researchgate.net | Improve specificity and selectivity for G-quadruplex DNA over other DNA forms. researchgate.net |

| Expanded Porphyrins | Synthesis of core-modified expanded porphyrin analogs (e.g., Se2SAP). nih.govpreprints.org | Achieve highly selective binding and stabilization of specific G-quadruplex targets, such as c-MYC. nih.govpreprints.org |

| Post-Functionalization | Use of organometallic catalysis (e.g., Pd-catalyzed cross-coupling, Ir/Pd-catalyzed C-H activation) to add diverse functional groups. acs.orgnih.govmdpi.com | Create a library of analogs with tailored electronic and steric properties for enhanced binding affinity and specificity. |

Applications of N Methyl Mesoporphyrin Ix in Biomedical Research

N-methyl Mesoporphyrin IX as a Fluorescent Probe and Biosensor

The utility of NMM as a fluorescent probe and biosensor is primarily centered on its remarkable ability to interact with specific nucleic acid structures, leading to significant changes in its photophysical properties. This characteristic has been harnessed to develop sensitive and selective detection methods for a range of biological molecules.

Development of Biosensors for Nucleic Acid Sequences

The selective interaction between NMM and G-quadruplexes has been ingeniously utilized to design biosensors for various nucleic acid sequences. These sensors are typically modular and can be adapted to detect specific DNA or RNA targets. nih.gov

Biosensors incorporating NMM can be engineered to detect specific single-stranded DNA (ssDNA) sequences with high precision. A common design involves a probe sequence that is complementary to the target DNA and also contains a G-rich sequence capable of folding into a G-quadruplex. In the absence of the target, the G-rich sequence is sterically hindered or in a conformation that prevents G-quadruplex formation. Upon hybridization with the target DNA, a conformational change occurs, allowing the G-rich segment to form a G-quadruplex, which then binds to NMM and produces a "light-up" fluorescent signal.

These biosensors have demonstrated remarkable specificity, with the ability to discriminate against even single-base mismatches in the target sequence, which typically results in a significant reduction in the fluorescence signal. nih.gov Complete discrimination is often observed with two or three mismatches. nih.gov

The principles of NMM-based biosensing have been extended to the detection of microRNAs (miRNAs), which are short, non-coding RNA molecules that play crucial roles in gene regulation and are important biomarkers for various diseases.

One sophisticated strategy for ultrasensitive miRNA detection employs a strand displacement amplification technique. nih.gov In this system, a duplex composed of a cDNA strand and a G-rich DNA strand is used. The cDNA is complementary to the target miRNA. When the target miRNA is present, it binds to the cDNA strand, displacing the G-rich DNA. This released G-rich DNA is then free to fold into a G-quadruplex structure, which is subsequently detected by the enhanced fluorescence of NMM. nih.gov

To further amplify the signal, a duplex-specific nuclease (DSN) can be introduced. nih.gov After the miRNA binds to the cDNA, the DSN digests the cDNA in the newly formed miRNA-cDNA hybrid. This releases the miRNA, allowing it to participate in another round of strand displacement, leading to a cyclic amplification of the signal. nih.gov This method has shown high specificity, being able to distinguish between highly similar miRNA family members. nih.gov

Biosensing for Biomolecules and Environmental Analytes

The application of NMM-based biosensors is not limited to nucleic acids. By integrating aptamers or other recognition elements, these sensors can be adapted to detect a wide array of other biomolecules and even environmental analytes.

NMM, in conjunction with G-quadruplex-forming aptamers, can be used to create biosensors for specific proteins. Aptamers are short, single-stranded nucleic acid sequences that can bind to a specific target molecule with high affinity and specificity.

A biosensor for the blood-clotting enzyme thrombin has been developed using this principle. An aptamer that specifically binds to thrombin is designed to also contain a G-quadruplex-forming sequence. In the absence of thrombin, the aptamer is in a conformation that does not favor G-quadruplex formation. Upon binding to thrombin, the aptamer undergoes a conformational change, forming a G-quadruplex that can then be detected by the "light-up" fluorescence of NMM.

Another example is a sensor for DNA methyltransferase (MTase), an enzyme crucial for genomic stability. nih.gov The sensor utilizes a DNA probe that can be methylated by MTase. Methylation triggers a cascade of events, including rolling circle amplification (RCA), which produces long DNA strands containing multiple G-quadruplex structures. These G-quadruplexes then bind to NMM, resulting in a significant fluorescence enhancement. The detection limit for one such tumor biomarker, MUC1, was reported to be 3.7 nM. nih.gov

| Target Analyte | Biosensor Principle | Reported Detection Limit |

|---|---|---|

| Target DNA | Target-induced G-quadruplex formation | Not specified |

| microRNA (miRNA) | Strand displacement and nuclease-assisted signal amplification | Not specified |

| MUC1 (Tumor Biomarker) | DNA methyltransferase activity and rolling circle amplification | 3.7 nM |

Monitoring Amyloid Fibrillation Processes in Alzheimer's Disease Research (e.g., Aβ40)

This compound (NMM) has emerged as a valuable tool in Alzheimer's disease research for monitoring the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease. acs.orgnih.gov Specifically, it functions as an effective fluorescent probe for observing the fibrillation process of Aβ peptides, such as Aβ40 and Aβ42. acs.orgnih.gov The utility of NMM in this context stems from its distinct fluorescent properties. In an aqueous solution or in the presence of monomeric Aβ, NMM is non-fluorescent. acs.orgnih.govmedchemexpress.com However, upon stacking with Aβ assemblies and fibrils, it emits a strong fluorescent signal. acs.orgnih.govmedchemexpress.com This "light-up" characteristic allows for the sensitive detection and monitoring of Aβ aggregation in real-time.

A significant advantage of NMM as a probe is its large Stokes shift and stable photoluminescence, which makes it particularly suitable for detecting Aβ aggregates in complex and highly fluorescent environments, including within living cells. acs.orgnih.gov This contrasts with commonly used dyes like Thioflavin T (ThT), whose green fluorescence can overlap with signals from other intrinsic fluorescent components in cellular environments, complicating in vivo detection of protein aggregates. acs.orgnih.gov The ability of NMM to specifically bind to G-quadruplex DNA structures has been repurposed to effectively monitor the amyloidosis process, providing a new avenue for designing and screening reagents for diseases associated with protein conformational disorders. acs.orgnih.gov

Detection of Heavy Metals (e.g., Lead Ions) and Small Molecules (e.g., ATP, Pesticides)

The unique interaction between this compound and G-quadruplex DNA has been harnessed to develop biosensors for a variety of analytes, including heavy metals and small molecules. researchgate.networldscientific.comworldscientific.comnih.gov These sensors often utilize a "turn-on" or "turn-off" fluorescence mechanism dependent on the formation or disruption of a G-quadruplex structure that binds to NMM.

For the detection of heavy metals, NMM-based fluorescent biosensors have demonstrated high sensitivity and selectivity. researchgate.netresearchgate.net For instance, a duplex functional fluorescent probe has been developed for the separate detection of lead (Pb²⁺) and mercury (Hg²⁺) ions. researchgate.net This system can detect Pb²⁺ and Hg²⁺ at concentrations as low as 5 nM and 18.6 nM, respectively. researchgate.netnih.gov The linear range for detection of Pb²⁺ is 10-200 nM and for Hg²⁺ is 20-1000 nM. researchgate.net To mitigate interference, specific strategies have been employed, such as the use of polythymine to sequester Hg²⁺ when detecting Pb²⁺, and 2,6-pyridinedicarboxylic acid to eliminate Pb²⁺ interference during Hg²⁺ detection. nih.gov

In addition to heavy metals, these biosensing platforms have been adapted for the detection of small molecules like adenosine (B11128) triphosphate (ATP) and pesticides. researchgate.networldscientific.comworldscientific.comnih.gov The design of these sensors typically involves a DNA strand that includes an aptamer for the target molecule. researchgate.net Binding of the target molecule to the aptamer induces a conformational change in the DNA, leading to the formation or disruption of a G-quadruplex structure, which in turn modulates the fluorescence of NMM. researchgate.net

Role of this compound in Genomic and Transcriptional Regulation

This compound plays a significant role in probing the functions of G-quadruplexes in genomic and transcriptional regulation. Its ability to selectively bind to and stabilize G-quadruplex structures allows researchers to investigate the biological consequences of these non-canonical DNA conformations. researchgate.networldscientific.comworldscientific.comnih.govnih.gov

Modulation of Gene Expression via G-Quadruplex Stabilization

The stabilization of G-quadruplex structures by NMM can directly impact gene expression. researchgate.netnih.gov G-quadruplexes are overrepresented in the promoter regions of many genes, including proto-oncogenes, and their formation can act as a regulatory switch for transcription. rsc.org By stabilizing these structures, NMM can either upregulate or downregulate the expression of genes with G-quadruplex-forming potential in their promoters. semanticscholar.org

Upregulation and Downregulation of Genes with G4 Promoters

Treatment of cells with NMM has been shown to have a differential effect on gene transcription. For example, in yeast, treatment with NMM led to the upregulation of 9% of genes, many of which are associated with chromatin structure and transcription. semanticscholar.org Conversely, 9% of genes were downregulated, including many involved in nucleolar functions like rRNA processing and ribosome biogenesis. nih.gov This suggests that the stabilization of G-quadruplexes by NMM can have both positive and negative regulatory effects on gene expression, depending on the specific gene and the role of the G-quadruplex in its regulation.

Impact on Oncogene Expression (e.g., c-myc, OCT4)

The promoter regions of several proto-oncogenes, such as c-myc, are known to contain sequences capable of forming G-quadruplex structures. rsc.orgnist.gov The stabilization of these G-quadruplexes by ligands like NMM is a promising strategy for anticancer therapy, as it can lead to the transcriptional repression of these oncogenes. rsc.org The c-myc oncogene is a master regulator of cellular programs, and its activation is common in a vast majority of cancers. nih.gov NMM's ability to interact with the parallel-stranded G-quadruplex in the c-myc promoter makes it a valuable tool for studying the regulation of this important oncogene. nist.gov

Similarly, the transcription factor Oct4, which is linked to the occurrence and development of cancer, can be influenced by pathways that may involve G-quadruplex regulation. nih.govscienceopen.com Overexpression of Oct4 has been shown to promote proliferation, migration, and invasion in cancer cells. nih.gov While direct studies linking NMM to Oct4 regulation via G-quadruplexes are emerging, the presence of G-quadruplex forming sequences in the regulatory regions of such pluripotency and cancer-related genes presents a potential avenue for therapeutic intervention using G-quadruplex stabilizing agents like NMM.

Investigation of G-Quadruplex Roles in Genomic Stability and Cellular Processes

NMM serves as a critical probe for elucidating the diverse roles of G-quadruplexes in maintaining genomic stability and regulating various cellular processes. researchgate.networldscientific.comworldscientific.comnih.govnih.gov The formation of G-quadruplexes has been implicated in key biological events such as DNA replication, transcription, and telomere maintenance. rsc.org By selectively binding to and stabilizing G-quadruplexes, NMM allows researchers to study the effects of these structures on cellular functions. researchgate.netnih.gov For instance, the inhibition of yeast growth by NMM and the accumulation of cells in the S-phase highlight the impact of G-quadruplex stabilization on the cell cycle. semanticscholar.org Furthermore, the use of NMM has revealed that G-quadruplexes may influence genome dynamics by regulating the expression of retrotransposons. researchgate.net

Interactive Data Tables

Table 1: NMM-Based Detection of Analytes

| Analyte | Detection Method | Reported Detection Limit | Linear Range |

|---|---|---|---|

| Lead (Pb²⁺) | Duplex Functional Fluorescent Probe | 5 nM | 10-200 nM |

| Mercury (Hg²⁺) | Duplex Functional Fluorescent Probe | 18.6 nM | 20-1000 nM |

| ATP | NMM-GQ Based Sensor | Data Not Available | Data Not Available |

| Pesticides | NMM-GQ Based Sensor | Data Not Available | Data Not Available |

Table 2: Impact of NMM on Gene Expression

| Organism/Cell Type | Effect of NMM Treatment | Affected Genes/Pathways |

|---|---|---|

| Yeast | Upregulation of 9% of genes | Genes associated with chromatin structure and transcription |

| Yeast | Downregulation of 9% of genes | Genes involved in nucleolar functions (rRNA processing, ribosome biogenesis) |

| Human Cancer Cells | Transcriptional Repression | Oncogenes with G4 promoters (e.g., c-myc) |

Influence on DNA Replication and Repair Mechanisms

This compound (NMM) exerts a significant influence on fundamental cellular processes by interacting with non-canonical DNA secondary structures known as G-quadruplexes (G4s). These structures, formed in guanine-rich regions of the genome, can act as physical impediments to the cellular machinery responsible for DNA replication and repair. The stabilization of G4 structures by NMM can serve as a roadblock, stalling the progression of replication forks. nih.gov This interference with the replication machinery is a critical aspect of its biological activity. proquest.com

The formation and stabilization of G-quadruplexes can induce genome instability by stalling replication, which in turn can lead to an increase in DNA damage and recombination events. nih.govmdpi.com When a replication fork is stalled by a stabilized G4, it can lead to the formation of DNA double-strand breaks, which are among the most harmful types of DNA lesions. proquest.comnih.gov

Furthermore, the interaction of NMM with G-quadruplexes can modulate the activity of DNA repair pathways. While G4 structures can sometimes support the function of certain repair mechanisms, their stabilization by ligands like NMM can also obstruct efficient DNA repair. researchgate.net This can have a particularly negative impact on the efficiency of critical repair pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com

Therapeutic Research Implications of this compound

Inhibition of Cancer Cell Proliferation through G-Quadruplex Targeting

The potential of this compound as an anticancer agent stems from the prevalence of G-quadruplex forming sequences in key genomic regions that regulate cancer cell growth and survival. researchgate.networldscientific.com These sequences are notably enriched in the promoter regions of numerous proto-oncogenes, such as c-Myc, and in telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govswarthmore.edu

The c-Myc oncogene is a critical driver of cellular proliferation, and its overexpression is a hallmark of many cancers. olemiss.edu The promoter region of the c-Myc gene contains a G-rich sequence that can fold into a G-quadruplex structure. nih.gov By binding to and stabilizing this G4, NMM can inhibit the transcription of the c-Myc gene, thereby reducing the levels of the Myc protein and suppressing cancer cell proliferation. researchgate.net

Telomeres also represent a prime target for G4-mediated cancer therapy. In the majority of cancer cells, the enzyme telomerase is overexpressed, and it functions to maintain telomere length, enabling limitless replication. The guanine-rich DNA sequence of human telomeres can form G-quadruplex structures. nih.gov The stabilization of these telomeric G4s by NMM can inhibit the activity of telomerase, leading to telomere shortening, cellular senescence, and ultimately, the death of cancer cells.

| Target Location | Gene/Structure | Mechanism of Action | Therapeutic Effect |

| Promoter Region | c-Myc | Stabilization of G-quadruplex, inhibiting transcription. nih.gov | Downregulation of Myc protein, suppression of cell proliferation. olemiss.edu |

| Chromosome Ends | Telomeres | Stabilization of G-quadruplex, inhibiting telomerase activity. | Telomere shortening, induction of senescence and apoptosis. |

Attenuation of Pathogenicity in Infectious Diseases

The ability of this compound to target G-quadruplexes extends beyond cancer research into the realm of infectious diseases. nih.gov The genomes of various pathogens, including bacteria, viruses, and parasites, contain G-rich sequences capable of forming G4 structures that are essential for their life cycles.

This compound has demonstrated significant antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. researchgate.net The mechanism of action is believed to involve the targeting of G-quadruplex motifs within the bacterial genome. researchgate.net In S. aureus, G4 motifs have been identified in the promoter region of the mraZ gene, which is a master regulator of the division cell wall (dcw) gene cluster. researchgate.net By stabilizing these G4 structures, NMM can repress the expression of genes essential for bacterial cell division and cell wall synthesis, leading to an antibacterial effect. researchgate.net The use of porphyrin-based compounds is a growing area of interest for combating antibiotic resistance, which is a major threat to public health. nih.govnih.govmdpi.commdpi.com

The genomes of numerous viruses contain sequences with the potential to form G-quadruplexes, which are often located in regulatory regions critical for the viral life cycle. nih.gov This makes G4s attractive targets for the development of novel antiviral therapies. nih.gov NMM has been identified as a potential agent against viruses such as the pseudorabies virus, with its antiviral activity linked to its ability to induce and stabilize G4 structures. nih.gov

Similarly, research into antiparasitic applications has shown promise. The genome of the malaria parasite, Plasmodium falciparum, though highly A/T-rich, contains G-quadruplex forming sequences. nih.govbiorxiv.orgcityu.edu.hk G-quadruplex stabilizing compounds, including NMM, have been shown to inhibit the in vitro growth of P. falciparum. nih.gov NMM displayed rapid cytocidal activity against the trophozoite stage of the parasite, indicating that G4 structures are viable targets for antimalarial drug development. nih.gov

| Pathogen Type | Example Organism | G4 Location/Target | Potential Effect |

| Bacteria | Staphylococcus aureus | Promoter of mraZ gene | Repression of cell division and cell wall synthesis genes. researchgate.net |

| Virus | Pseudorabies virus (PRV) | Viral Genome | Inhibition of viral replication. nih.govresearchgate.net |

| Parasite | Plasmodium falciparum | Parasite Genome (e.g., Telomeres) | Inhibition of parasite growth. nih.govnih.gov |

Potential as a Photosensitizer in Photodynamic Research

This compound (NMM), a non-symmetric porphyrin, has garnered attention for its potential photodynamic properties. Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce cytotoxic effects, primarily through the generation of reactive oxygen species like singlet oxygen. Research has explored the viability of NMM as a photosensitizer, with some studies suggesting its potential in PDT. nih.gov The mechanism may be linked to the tendency of porphyrins to accumulate in mitochondria and interact with mitochondrial benzodiazepine (B76468) receptors, an affinity that has been correlated with photodynamic toxicity in cells. nih.gov

Furthermore, NMM has been identified as a highly selective photocleavage agent. nih.gov Upon photo-irradiation, it can selectively cleave G-quadruplex (G4) DNA structures while not affecting duplex DNA. nih.gov Studies have shown that NMM is capable of generating singlet oxygen; however, investigations into its photocleavage mechanism suggest that singlet oxygen is not directly involved in the cleavage of G4 structures. nih.gov This targeted photocleavage activity highlights a specialized application of NMM's photosensitizing capabilities in research focused on G-quadruplex DNA. nih.gov

Development of this compound-Selective Aptamers

Aptamers are short, single-stranded nucleic acid sequences (DNA or RNA) that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. Due to its unique structural and fluorescent properties, NMM has been used as a target molecule for the development of specific aptamers. These aptamers are selected for their ability to recognize and bind NMM, leading to a range of applications in catalysis and biochemical analysis.

The primary method used to develop NMM-selective aptamers is the Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This in vitro selection process isolates high-affinity aptamers from a large, random library of nucleic acid sequences. Modified SELEX approaches, such as affinity chromatography-based SELEX, have been successfully employed to select aptamers that bind specifically to NMM.

In this process, NMM is typically used as the target molecule due to its stable nature and the significant fluorescence enhancement it exhibits upon binding to specific oligonucleotides. Through multiple rounds of selection and amplification, specific aptamer sequences are enriched. For example, after 11 rounds of an affinity chromatography-based SELEX, two aptamers, designated Nm1 and Nm2, were identified. These aptamers demonstrated the ability to bind to NMM with low micromolar dissociation constants. Further refinement and truncation of these sequences have led to minimized aptamers with enhanced properties.

| Aptamer | Dissociation Constant (Kd) | Selection Method |

|---|---|---|

| Nm1 | 0.75 ± 0.08 µM | Affinity Chromatography-SELEX |

| Nm2 | 13.27 µM | Affinity Chromatography-SELEX |

Aptamers selected for their affinity towards NMM have been shown to function as catalytic nucleic acids, known as DNAzymes or ribozymes. NMM is considered a stable transition-state analog for the metalation reaction of Mesoporphyrin IX (MPIX), its non-methylated counterpart. Aptamers that bind to NMM are therefore expected to catalyze the insertion of metal ions into MPIX.

Research has confirmed this hypothesis. The aptamer Nm1, which adopts a stem-loop structure, was found to exhibit catalytic activity, accelerating the metal insertion reaction of MPIX with a 3.3-fold rate enhancement. In contrast, other aptamers like the G-rich Nm2 sequence, which tends to form a G-quadruplex structure, displayed excellent peroxidase activity in the presence of hemin (B1673052), showing a 19-fold higher catalytic efficiency than hemin alone. This demonstrates that aptamers selected against NMM can be tailored to perform different catalytic functions based on their sequence and structure.

| Aptamer | Catalytic Activity | Fold Enhancement | Structure |

|---|---|---|---|

| Nm1 | MPIX Metalation | 3.3x | Stem-loop |

| Nm2 | Peroxidase Activity (with Hemin) | 19x | G-quadruplex |

The interaction between NMM and its selective aptamers provides a powerful tool for biochemical analysis. A key feature of NMM is that its fluorescence is weak in an aqueous solution but is significantly enhanced upon binding to a specific aptamer. This "light-up" property makes the NMM-aptamer pair an excellent fluorescent probe.

This fluorescence enhancement can be substantial; for instance, a minimized 39-mer aptamer derived from the Nm2 sequence showed a 24-fold increase in fluorescence for NMM at saturated concentrations. This sensitive and convenient light-up system can be used to construct sensors for various applications. By pairing these aptamers with porphyrin compounds, novel fluorescent probes and DNAzymes can be developed for the detection and analysis of target molecules in complex biological systems.

Comparative Studies and Future Research Directions for N Methyl Mesoporphyrin Ix

Comparison of N-methyl Mesoporphyrin IX with Other G-Quadruplex Ligands

This compound (NMM) is a porphyrin that demonstrates exceptional selectivity for G-quadruplex (GQ) DNA structures over other nucleic acid forms such as duplex DNA. nih.govacs.orgmedchemexpress.com This high degree of specificity distinguishes it from many other GQ ligands. For instance, the well-studied porphyrin ligand tetra(N-methyl-4-pyridyl)porphyrin (TMPyP4), while a good GQ binder, suffers from poor selectivity, readily interacting with duplex DNA as well. nih.gov In contrast, NMM's interaction with duplex DNA is negligible, making it a valuable tool for selectively targeting G-quadruplexes within a complex biological environment. rsc.orgnih.gov The binding affinity of NMM for GQs is considered moderate, with a binding constant for the human telomeric sequence (Tel22) of approximately 1.0 x 10^5 M⁻¹ to 1.5 x 10^6 M⁻¹. nih.govoup.com This is attributed to its negative charge at physiological pH, which prevents favorable electrostatic interactions with the negatively charged DNA backbone, a common feature in more potent, positively charged ligands. nih.govacs.orgnih.gov However, its unparalleled selectivity is its most noteworthy attribute. kenyon.edu

Structural Selectivity and Binding Mechanisms

The remarkable selectivity of NMM is a direct result of its unique three-dimensional structure. Unlike planar porphyrins, NMM has a non-planar, distorted macrocycle. nih.gov This non-planarity, along with a protruding N-methyl group, is integral to its binding mechanism and specificity. acs.orgoup.com

Structural studies, including high-resolution X-ray crystallography, have revealed that NMM does not intercalate between the G-tetrads of the quadruplex. nih.gov Instead, it binds via an "end-stacking" mechanism, positioning itself onto the terminal G-tetrad, typically at the 3' end. nih.govacs.orgkenyon.eduwcupa.edu The binding is primarily hydrophobic in nature, rather than relying on the non-specific electrostatic interactions that characterize many other GQ ligands. acs.org

The key to NMM's selectivity lies in the precise fit of its N-methyl group. This out-of-plane group fits perfectly into the central channel of a parallel-stranded G-quadruplex, where it aligns with the stabilizing potassium ions. acs.orgresearchgate.net This specific interaction is not possible with other DNA structures. In duplex DNA or antiparallel G-quadruplexes, the N-methyl group would experience significant steric clashes, which prevents stable binding. acs.orgkenyon.edu The unmethylated analog, mesoporphyrin IX, lacks this critical group and does not exhibit the same stabilizing effect or selectivity for G-quadruplex DNA, underscoring the N-methyl group's essential role. oup.com

Differential Effects on G-Quadruplex Topologies

G-quadruplexes are structurally diverse, capable of forming parallel, antiparallel, and hybrid topologies. nih.gov NMM exhibits a strong preference for the parallel fold. nih.govacs.orgrsc.orgnih.gov Its fluorescence, which increases significantly upon binding, is enhanced by approximately 60-fold in the presence of parallel GQs, compared to a 40-fold increase for hybrid structures and only a 10-fold increase for antiparallel structures. nih.gov

Surface plasmon resonance (SPR) studies have quantified this preference, demonstrating that NMM interacts much more preferentially with parallel G-quadruplex DNA, with a dissociation constant (K D) in the nanomolar range. rsc.org In contrast, its affinity for hybrid topologies is in the micromolar range, and it shows almost no interaction with antiparallel topologies. rsc.org

Furthermore, NMM can actively remodel the structure of G-quadruplexes. It has been shown to induce a conformational change, causing human telomeric DNA that exists as a mix of hybrid topologies to isomerize into a parallel structure. rsc.orgnih.govoup.com This ability to select for and stabilize a specific G-quadruplex conformation is a unique characteristic compared to other ligands. oup.comkenyon.edu

| G-Quadruplex Topology | Reported Dissociation Constant (K D) | Binding Affinity | Reference |

|---|---|---|---|

| Parallel | ~100 nM | High | rsc.org |

| Hybrid | ~5-10 µM | Moderate | rsc.org |

| Antiparallel | Several tens of µM / No interaction observed | Very Low / Negligible | rsc.orgoup.com |

Integration of this compound in Systems Biology Approaches

The unique optical properties of NMM make it a powerful tool for integration into systems biology. A key feature is its "light-up" fluorescence; NMM is weakly fluorescent in aqueous solution but becomes highly fluorescent upon binding to G-quadruplexes. nih.govnih.govnist.govresearchgate.net This "turn-on" probe capability allows for the selective detection of G-quadruplex structures within complex biological mixtures, forming the basis for various biosensing applications. nih.govworldscientific.comworldscientific.com